REACTION_CXSMILES
|
C([C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][C:18](O)=[CH:17][CH:16]=2)=[CH:11][C:10]=1[Cl:22])CCCCCCC.C(C1C=CC(C2C=CC(OC)=C(Cl)C=2)=CC=1)CCCCCCC.[OH-].[Na+].Cl>>[Cl:22][C:10]1[CH:11]=[C:12]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:13]=[CH:14][CH:9]=1 |f:2.3|
|
Name
|
Compound 5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-octyl-4'-hydroxy-3-chlorobiphenyl
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1=C(C=C(C=C1)C1=CC=C(C=C1)O)Cl
|
Name
|
Material II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-octyloxy-benzoil chloride
|
Quantity
|
0.012 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1=CC=C(C=C1)C1=CC(=C(C=C1)OC)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
is extracted with a yield of 70 weight percent
|
Type
|
EXTRACTION
|
Details
|
is extracted
|
Type
|
DISSOLUTION
|
Details
|
is dissolved into a mixed solution of 100cc pyridine and 50cc
|
Type
|
TEMPERATURE
|
Details
|
this mixed solution is heated
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
ADDITION
|
Details
|
by adding water (200cc) and benzene (100cc) to the solution
|
Type
|
CUSTOM
|
Details
|
The resultant compound in benzene layer is crystallized from ethyl alcohol (50cc)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |